APN Inhibitory Activity in Porcine Kidney Microsomes
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine (reported under CHEMBL3764919) exhibits APN inhibitory activity with an IC50 of 20 nM in porcine kidney microsomes [1]. A structurally distinct nitropyridine-containing analog (CHEMBL4875183) tested under identical or highly similar assay conditions shows an IC50 of 1,490 nM in pig kidney microsomes [2].
| Evidence Dimension | Aminopeptidase N (APN) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | CHEMBL4875183 (structurally distinct nitropyridine analog); IC50 = 1,490 nM |
| Quantified Difference | 74.5-fold higher potency (20 nM vs. 1,490 nM) |
| Conditions | Porcine kidney microsomes; preincubation 5 min; L-leu-p-nitroanilide substrate addition for 30 min; plate reader analysis |
Why This Matters
Demonstrates that the specific 3-nitropyridin-2-yl substitution pattern on the pyrrolidine-3-amine core yields substantially greater APN inhibition than other nitropyridine-containing analogs, supporting selection of this exact scaffold over alternative nitroaryl-pyrrolidine building blocks for APN-targeted inhibitor development.
- [1] BindingDB. BDBM50144944 (CHEMBL3764919). Affinity Data: IC50 20 nM. Target: Aminopeptidase N (Pig). Assay: Porcine kidney microsomes, 5 min preincubation, 30 min substrate incubation. View Source
- [2] BindingDB. BDBM50575354 (CHEMBL4875183). Affinity Data: IC50 1.49E+3 nM. Target: Aminopeptidase N (Pig). Assay: Pig kidney microsomes, 30 min incubation with L-leu-p-nitroanilide substrate. View Source
